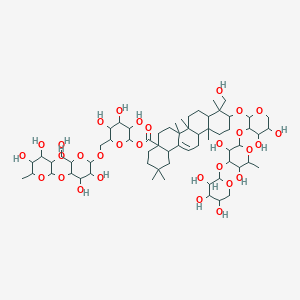

Huzhangoside D

描述

属性

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H104O30/c1-25-36(69)41(74)45(78)54(86-25)91-49-31(20-65)88-52(47(80)43(49)76)85-23-32-40(73)42(75)46(79)55(89-32)94-58(82)64-17-15-59(3,4)19-28(64)27-9-10-34-60(5)13-12-35(61(6,24-66)33(60)11-14-63(34,8)62(27,7)16-18-64)90-57-51(39(72)30(68)22-84-57)93-56-48(81)50(37(70)26(2)87-56)92-53-44(77)38(71)29(67)21-83-53/h9,25-26,28-57,65-81H,10-24H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQZZVHULIUSEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(CC4C6=CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)OC1C(C(C(CO1)O)O)O)O)C)(C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H104O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Huzhangoside D: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huzhangoside D is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest within the scientific community for its potential therapeutic properties. This document provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its isolation, and an exploration of its biological activities, with a focus on the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound

This compound has been identified and isolated from plants belonging to the Ranunculaceae family, commonly known as the buttercup family. The primary documented natural source of this compound is:

-

Anemone hupehensis : Four triterpenoid saponins (B1172615), including Huzhangoside B and D, have been isolated from this flowering herbaceous perennial native to central China.[1]

While direct isolation of this compound has been reported from Anemone hupehensis, it is plausible that other species within the Anemone genus and the broader Ranunculaceae family may also contain this or structurally related saponins. For instance, the closely related compound, Huzhangoside A, has been isolated from Anemone rivularis and Anemone hupehensis var. japonica.

Isolation and Purification of this compound

Experimental Protocol: A Generalized Approach

This protocol represents a composite methodology derived from standard practices for the isolation of triterpenoid saponins from plants of the Ranunculaceae family.

1. Plant Material Preparation and Extraction:

-

Drying and Pulverization: The whole plant or specific parts (e.g., rhizomes) of Anemone hupehensis are collected, air-dried, and ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) or ethanol (B145695) (EtOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the target compounds. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.

2. Solvent Partitioning and Fractionation:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical partitioning scheme is as follows:

-

n-Hexane or Petroleum Ether: To remove non-polar compounds such as lipids and chlorophylls.

-

Ethyl Acetate (EtOAc): To isolate compounds of intermediate polarity.

-

n-Butanol (n-BuOH): Saponins are often enriched in this fraction. The n-BuOH layer is collected and concentrated.

-

3. Chromatographic Purification:

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography over silica (B1680970) gel or a macroporous resin (e.g., Diaion HP-20). Elution is performed with a gradient of increasing polarity, typically using a mixture of chloroform (B151607) and methanol, or methanol and water. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a reversed-phase column (e.g., C18). A gradient of acetonitrile (B52724) or methanol in water is commonly used as the mobile phase.

4. Structure Elucidation:

-

The purity and structure of the isolated this compound are confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).

Experimental Workflow for Saponin Isolation

Caption: A generalized workflow for the isolation of this compound.

Quantitative Data

Specific yield data for the isolation of this compound from Anemone hupehensis is not extensively reported in recent literature. However, for the structurally similar compound, Huzhangoside A, cytotoxic activities against various cancer cell lines have been quantified and are presented below as IC₅₀ values. This data provides a reference for the potential biological potency of this compound.

| Cell Line | Cancer Type | Huzhangoside A IC₅₀ (µM) |

| HL-60 | Human Promyelocytic Leukemia | 2.3 |

| A549 | Human Lung Adenocarcinoma | 1.5 |

| HSC-2 | Human Oral Squamous Carcinoma | 5.7 |

| HSC-4 | Human Oral Squamous Carcinoma | 11.7 |

Biological Activities and Signaling Pathways

Preliminary studies suggest that this compound possesses anti-inflammatory, apoptotic, and autophagy-regulating properties. While the precise molecular mechanisms are still under investigation, insights can be drawn from the well-characterized activities of the related compound, Huzhangoside A.

Huzhangoside A has been shown to exert its cytotoxic effects through the inhibition of Pyruvate Dehydrogenase Kinase (PDHK). This inhibition leads to a cascade of downstream events culminating in apoptosis. It is plausible that this compound may share a similar mechanism of action.

Caption: Postulated anti-inflammatory and autophagy-regulating pathways.

Conclusion

This compound, a triterpenoid saponin from Anemone hupehensis, represents a promising natural product for further investigation. This guide provides a foundational understanding of its natural sources and a generalized protocol for its isolation. The elucidation of its biological activities, particularly its potential to induce apoptosis and modulate inflammatory and autophagy pathways, underscores its therapeutic potential. Future research should focus on optimizing isolation protocols to improve yields, conducting detailed mechanistic studies to identify specific molecular targets, and performing comprehensive preclinical evaluations to assess its efficacy and safety for potential drug development.

References

structure and chemical properties of Huzhangoside D

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huzhangoside D, a triterpenoid (B12794562) saponin, is an emerging natural compound with significant therapeutic potential. This technical guide provides a detailed overview of the current scientific understanding of this compound, focusing on its chemical structure, physicochemical properties, and biological activities. Notably, this document elucidates its demonstrated efficacy in an animal model of osteoarthritis, highlighting its anti-inflammatory, anti-apoptotic, and autophagy-regulating properties. The underlying mechanism of action, involving the modulation of the AKT/mTOR signaling pathway, is also discussed. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, providing a foundation for further investigation into the therapeutic applications of this compound.

Chemical Structure and Properties

This compound is a complex triterpenoid glycoside. Its chemical identity and fundamental properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆₄H₁₀₄O₃₀ | PubChem |

| Molecular Weight | 1353.5 g/mol | PubChem |

| IUPAC Name | [(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | PubChem |

| CAS Number | 96315-53-6 | PubChem |

Spectroscopic Data

Detailed experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the structural elucidation of this compound are not fully available in the public domain. However, PubChem indicates the existence of experimental Liquid Chromatography-Mass Spectrometry (LC-MS) data.

Biological Activity and Mechanism of Action

Recent research has highlighted the significant therapeutic potential of this compound, particularly in the context of osteoarthritis (OA). A key study demonstrated its efficacy in a rat model of knee osteoarthritis induced by anterior cruciate ligament transection.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties. In the rat model of knee osteoarthritis, administration of this compound led to a significant downregulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Concurrently, it upregulated the level of the anti-inflammatory cytokine interleukin-10 (IL-10) in the serum.

Anti-apoptotic and Autophagy-Regulating Effects

A crucial aspect of this compound's therapeutic action is its ability to modulate cellular processes of apoptosis and autophagy in chondrocytes.

-

Apoptosis Inhibition: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays revealed that this compound significantly downregulated the apoptosis of cartilage cells in the osteoarthritic rats.

-

Autophagy Regulation: Immunohistochemical staining showed that this compound upregulated the expression of autophagy-related proteins such as beclin-1, ATG5, ATG7, and light chain 3 (LC3), while downregulating the level of p62. This suggests that this compound promotes a protective autophagic response in chondrocytes.

Mechanism of Action: Modulation of the AKT/mTOR Signaling Pathway

The anti-inflammatory, anti-apoptotic, and autophagy-inducing effects of this compound are mediated, at least in part, through the downregulation of the AKT and mTOR signaling pathways. This pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition can lead to the induction of autophagy.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

Preclinical Studies: Osteoarthritis Model

The therapeutic effects of this compound were evaluated in a preclinical rat model of knee osteoarthritis.

Experimental Design

A summary of the experimental workflow is provided below:

Key Findings and Quantitative Data

The administration of this compound resulted in significant improvements in the treated group compared to the control group.

Table 2: Summary of Key Findings from the Rat Osteoarthritis Model

| Assessment | Outcome Measure | Result |

| Joint Function | Weight-Bearing | Promoted joint function recovery. |

| Cartilage Structure | Histological Staining (H&E, Safranin O-Fast Green) | Ameliorated structural damage. |

| Cartilage Degeneration | Mankin Scores | Decreased scores, indicating less degeneration. |

| Cartilage Thickness | Histological Measurement | Enhanced cartilage thickness. |

| Inflammation | ELISA (Serum Cytokines) | - Decreased TNF-α, IL-6, IL-1β- Increased IL-10 |

| Apoptosis | TUNEL Assay | Downregulated apoptosis ratio of cartilage cells. |

| Autophagy | Immunohistochemistry | - Upregulated Beclin-1, ATG5, ATG7, LC3- Downregulated p62 |

| Signaling Pathway | Western Blot/Immunohistochemistry | Downregulated p-AKT and p-mTOR levels. |

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of research. The following sections outline the methodologies employed in the key study on this compound.

Animal Model of Knee Osteoarthritis

The knee osteoarthritis model was established in rats through surgical transection of the anterior cruciate ligament. This procedure induces joint instability, leading to progressive cartilage degeneration characteristic of osteoarthritis.

Histological Analysis

-

Tissue Preparation: Knee joint tissues were decalcified, embedded in paraffin, and sectioned.

-

Staining: Sections were stained with Hematoxylin-Eosin (H&E) for general morphology and Safranin O-Fast Green to assess cartilage proteoglycan content.

-

Scoring: Cartilage degeneration was quantified using the Mankin scoring system.

Enzyme-Linked Immunosorbent Assay (ELISA)

Serum levels of pro-inflammatory (TNF-α, IL-6, IL-1β) and anti-inflammatory (IL-10) cytokines were quantified using commercially available ELISA kits according to the manufacturer's instructions.

Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) Assay

Apoptotic cells in the cartilage sections were detected using a TUNEL assay kit. This method labels the 3'-hydroxyl ends of DNA fragments generated during apoptosis, allowing for visualization and quantification of apoptotic cells.

Immunohistochemistry

The expression of autophagy-related proteins (Beclin-1, ATG5, ATG7, LC3, and p62) and signaling proteins (p-AKT, p-mTOR) in cartilage tissue was assessed by immunohistochemistry using specific primary antibodies and a suitable detection system.

Future Directions

The current body of research on this compound provides a strong rationale for its further development as a therapeutic agent, particularly for osteoarthritis. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Toxicology: Comprehensive safety and toxicology studies are required to establish a safe dosage range for potential clinical trials.

-

Efficacy in Other Inflammatory and Degenerative Diseases: The demonstrated anti-inflammatory and cellular protective effects of this compound warrant investigation into its potential application in other related conditions.

-

Structural Optimization: Medicinal chemistry efforts could be directed towards synthesizing analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a promising natural product with well-defined anti-inflammatory, anti-apoptotic, and autophagy-modulating activities. Its mechanism of action, involving the inhibition of the AKT/mTOR signaling pathway, provides a solid basis for its therapeutic potential in osteoarthritis and possibly other related diseases. This technical guide consolidates the current knowledge on this compound, offering a valuable resource to guide future research and development efforts.

Huzhangoside D: A Deep Dive into its Mechanism of Action in Osteoarthritis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage degradation, inflammation, and chondrocyte apoptosis. Current therapeutic strategies primarily focus on symptom management. Huzhangoside D, a natural saponin (B1150181), has emerged as a promising disease-modifying agent for OA. This technical guide elucidates the core mechanism of action of this compound in osteoarthritis, with a focus on its anti-inflammatory, anti-apoptotic, and pro-autophagic effects. We present a comprehensive analysis of the available preclinical data, including detailed experimental protocols, quantitative data summaries, and visualizations of the key signaling pathways involved.

Introduction to Osteoarthritis and the Therapeutic Rationale for this compound

Osteoarthritis is a multifactorial disease involving the progressive breakdown of articular cartilage, synovial inflammation, and changes in the subchondral bone.[1] The pathophysiology of OA is driven by a complex interplay of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which trigger a cascade of catabolic events within the chondrocytes.[1][2] These events include the upregulation of matrix-degrading enzymes like matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTSs), leading to the degradation of the extracellular matrix (ECM).[3] Furthermore, chondrocyte apoptosis and impaired autophagy are key contributors to the progression of OA.

This compound is a saponin that has demonstrated significant chondroprotective effects in preclinical models of osteoarthritis. Its therapeutic potential lies in its ability to modulate key signaling pathways that are dysregulated in OA, thereby mitigating inflammation, preventing chondrocyte death, and restoring cellular homeostasis.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound in osteoarthritis involves the modulation of the PI3K/Akt/mTOR signaling pathway, which in turn influences downstream processes of inflammation, apoptosis, and autophagy.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. In a rat model of OA, administration of this compound led to a significant decrease in serum levels of TNF-α, IL-6, and IL-1β, and a concurrent increase in the anti-inflammatory cytokine IL-10. This modulation of the cytokine profile suggests that this compound can effectively dampen the inflammatory environment within the osteoarthritic joint.

Anti-apoptotic Effects

Chondrocyte apoptosis is a hallmark of osteoarthritis, leading to a reduction in the cell population responsible for maintaining the cartilage matrix. This compound has been shown to protect chondrocytes from apoptosis. In a rat model of OA, treatment with this compound significantly reduced the ratio of apoptotic cartilage cells.

Induction of Autophagy

Autophagy is a cellular self-cleaning process that is essential for maintaining chondrocyte homeostasis. In osteoarthritis, autophagy is often impaired, leading to the accumulation of damaged organelles and cellular stress. This compound has been found to promote autophagy in chondrocytes. Immunohistochemical analysis in a rat OA model revealed that this compound treatment upregulated the expression of key autophagy-related proteins, including beclin-1, ATG5, ATG7, and LC3, while downregulating the autophagy substrate p62.

Key Signaling Pathway Modulation: The PI3K/Akt/mTOR Axis

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is implicated in the pathogenesis of osteoarthritis. The chondroprotective effects of this compound are mediated through the downregulation of this pathway. In vivo studies have demonstrated that this compound administration leads to a reduction in the activity of Akt and mTOR in the cartilage of osteoarthritic rats. The inhibition of the PI3K/Akt/mTOR pathway is a key mechanism through which this compound exerts its anti-apoptotic and pro-autophagic effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in a rat model of osteoarthritis.

Table 1: In Vivo Efficacy of this compound on Cartilage Integrity

| Parameter | Control Group | This compound (17 mg/kg) | This compound (34 mg/kg) | This compound (68 mg/kg) |

| Mankin Score | Increased | Decreased | Decreased | Significantly Decreased |

| Cartilage Thickness | Decreased | Increased | Increased | Significantly Increased |

Data adapted from Zhang et al., 2021.

Table 2: In Vivo Effects of this compound on Serum Cytokine Levels

| Cytokine | Control Group | This compound (68 mg/kg) |

| TNF-α | Increased | Decreased |

| IL-6 | Increased | Decreased |

| IL-1β | Increased | Decreased |

| IL-10 | Decreased | Increased |

Data adapted from Zhang et al., 2021.

Experimental Protocols

Animal Model: Anterior Cruciate Ligament Transection (ACLT) in Rats

The in vivo efficacy of this compound was evaluated using a surgically induced osteoarthritis model in rats.

-

Model: Anterior Cruciate Ligament Transection (ACLT).

-

Animal Species: Sprague-Dawley rats.

-

Procedure:

-

Anesthesia is administered to the rat.

-

A medial parapatellar incision is made to expose the knee joint.

-

The patella is dislocated laterally to provide access to the anterior cruciate ligament.

-

The ACL is transected using micro-surgical scissors.

-

The joint capsule and skin are sutured.

-

Sham-operated animals undergo the same procedure without ACL transection.

-

-

Post-operative Care: Animals are allowed free cage activity and monitored for any signs of distress.

-

Treatment: this compound is administered orally at various dosages for a specified duration (e.g., 4 weeks).

Histological Analysis

-

Staining: Safranin O-Fast Green and Hematoxylin-Eosin (H&E) staining of knee joint sections.

-

Evaluation: Cartilage degradation is assessed using the Mankin scoring system, which evaluates cartilage structure, cellularity, and matrix staining.

Cytokine Measurement

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA).

-

Sample: Serum.

-

Analytes: TNF-α, IL-6, IL-1β, IL-10.

Apoptosis and Autophagy Assessment

-

Apoptosis: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay on cartilage sections.

-

Autophagy: Immunohistochemical (IHC) staining for autophagy markers (beclin-1, ATG5, ATG7, LC3, p62) in cartilage sections.

Signaling Pathway Analysis

-

Method: Immunohistochemistry (IHC).

-

Analytes: Phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR).

Proposed Mechanism of Action on NF-κB and Matrix Metalloproteinases

While direct evidence for the effect of this compound on the NF-κB pathway and MMPs is not yet available, its inhibitory action on the PI3K/Akt pathway strongly suggests a downstream regulatory effect on these key players in osteoarthritis. The PI3K/Akt pathway is a known upstream regulator of NF-κB. By inhibiting Akt, this compound likely prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This would lead to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and catabolic genes, including MMPs and ADAMTSs.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for osteoarthritis. Its mechanism of action, centered on the inhibition of the PI3K/Akt/mTOR pathway, leads to potent anti-inflammatory, anti-apoptotic, and pro-autophagic effects in chondrocytes. The available in vivo data strongly supports its chondroprotective capabilities.

Future research should focus on in vitro studies using primary human chondrocytes or chondrocyte cell lines to further elucidate the direct molecular targets of this compound. Specifically, dose-response studies are needed to determine its IC50 values for the inhibition of key inflammatory mediators and signaling proteins. Furthermore, direct experimental evidence of its effects on the NF-κB signaling pathway and the expression and activity of MMPs and ADAMTSs will be crucial for a complete understanding of its mechanism of action and for its progression towards clinical development.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Anterior Cruciate Ligament Transection and Synovial Fluid Lavage in a Rodent Model to Study Joint Inflammation and Posttraumatic Osteoarthritis [jove.com]

- 3. MMP-13 is constitutively produced in human chondrocytes and co-endocytosed with ADAMTS-5 and TIMP-3 by the endocytic receptor LRP1 - PMC [pmc.ncbi.nlm.nih.gov]

Huzhangoside D: A Potential Therapeutic Agent for Osteoarthritis Through Anti-inflammatory Action on Chondrocytes

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Osteoarthritis (OA) is a degenerative joint disease characterized by chronic inflammation and the progressive degradation of articular cartilage. Chondrocytes, the sole cell type in cartilage, play a pivotal role in maintaining cartilage homeostasis. However, in the OA microenvironment, pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) trigger a cascade of inflammatory and catabolic events in chondrocytes, leading to cartilage destruction. Huzhangoside D, a natural saponin, has demonstrated significant anti-inflammatory, anti-apoptotic, and autophagy-regulating properties in an in vivo model of knee osteoarthritis. This technical guide provides a comprehensive overview of the anti-inflammatory effects of this compound, with a specific focus on its potential mechanisms of action on chondrocytes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for OA.

Introduction

Osteoarthritis represents a significant global health burden, with current therapeutic options primarily focused on symptomatic relief rather than disease modification. The inflammatory processes within the joint, particularly those affecting chondrocyte function, are now recognized as key drivers of OA pathogenesis. Pro-inflammatory cytokines activate multiple intracellular signaling pathways in chondrocytes, including the nuclear factor-kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.[1][2][3] These pathways orchestrate the expression of inflammatory mediators, matrix-degrading enzymes, and apoptotic factors, ultimately leading to the breakdown of the cartilage extracellular matrix.

This compound has emerged as a promising natural compound with potent anti-inflammatory effects. In vivo studies have shown its efficacy in a rat model of knee osteoarthritis, where it ameliorated cartilage degradation and reduced inflammation.[4] The primary mechanism identified involves the regulation of autophagy through the PI3K/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This guide will synthesize the available data on this compound and provide detailed experimental protocols and pathway diagrams to facilitate further research into its therapeutic potential for OA.

Data Presentation: In Vivo Anti-inflammatory Effects of this compound

The following tables summarize the key quantitative findings from an in vivo study on the effects of this compound in a rat model of anterior cruciate ligament transection (ACLT)-induced knee osteoarthritis.

Table 1: Effect of this compound on Serum Cytokine Levels in ACLT-induced OA Rats

| Cytokine | Model Group | This compound (Low Dose) | This compound (High Dose) |

| TNF-α (pg/mL) | Increased | Significantly Decreased | Significantly Decreased |

| IL-1β (pg/mL) | Increased | Significantly Decreased | Significantly Decreased |

| IL-6 (pg/mL) | Increased | Significantly Decreased | Significantly Decreased |

| IL-10 (pg/mL) | Decreased | Significantly Increased | Significantly Increased |

Data presented are qualitative summaries of the study findings. Specific concentrations were not provided in the source material.

Table 2: Effect of this compound on Cartilage Histology and Apoptosis in ACLT-induced OA Rats

| Parameter | Model Group | This compound (Low Dose) | This compound (High Dose) |

| Mankin Score | Increased | Significantly Decreased | Significantly Decreased |

| Cartilage Thickness | Decreased | Enhanced | Enhanced |

| Chondrocyte Apoptosis Ratio | Increased | Significantly Decreased | Significantly Decreased |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the anti-inflammatory effects of this compound on chondrocytes. These are generalized protocols based on standard laboratory practices.

Primary Chondrocyte Isolation and Culture

-

Tissue Harvest: Aseptically collect articular cartilage shavings from the femoral condyles and tibial plateaus of young bovine or porcine knee joints.

-

Enzymatic Digestion:

-

Wash the cartilage pieces three times with sterile Dulbecco's Modified Eagle Medium (DMEM).

-

Perform a pre-digestion with 0.25% trypsin-EDTA for 30 minutes at 37°C.

-

Digest the cartilage overnight at 37°C in DMEM containing 0.2% collagenase type II.

-

-

Cell Isolation and Plating:

-

Filter the cell suspension through a 70 µm cell strainer.

-

Centrifuge the cells at 150 x g for 10 minutes and wash the pellet with DMEM.

-

Resuspend the chondrocytes in DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the cells at a density of 1 x 10^5 cells/cm² and culture at 37°C in a humidified atmosphere of 5% CO2.

-

In Vitro Model of Chondrocyte Inflammation

-

Cell Seeding: Seed primary chondrocytes in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere for 24 hours.

-

This compound Pre-treatment: Pre-treat the chondrocytes with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.

-

Inflammatory Stimulation: Induce an inflammatory response by adding 10 ng/mL of recombinant human IL-1β to the culture medium.

-

Incubation: Co-incubate the cells with this compound and IL-1β for 24-48 hours.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Collect the cell culture supernatants from the in vitro inflammation model.

-

Assay Procedure:

-

Use commercially available ELISA kits for TNF-α, IL-1β, IL-6, and IL-10.

-

Follow the manufacturer's instructions for coating the plates with capture antibody, adding standards and samples, incubating with detection antibody and enzyme conjugate, and adding the substrate.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for Signaling Pathway Proteins

-

Protein Extraction: Lyse the treated chondrocytes with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and GAPDH overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualization of Key Signaling Pathways

The following diagrams illustrate the major signaling pathways implicated in chondrocyte inflammation and the potential points of intervention for this compound.

Caption: Experimental workflow for in vitro evaluation of this compound.

Caption: this compound and the PI3K/Akt/mTOR signaling pathway.

Caption: NF-κB and MAPK signaling pathways in chondrocyte inflammation.

Caption: The NLRP3 inflammasome activation pathway.

Discussion and Future Directions

The available in vivo data strongly suggest that this compound possesses significant anti-inflammatory and chondroprotective properties, making it a compelling candidate for further investigation as a disease-modifying drug for osteoarthritis. The demonstrated mechanism of action through the PI3K/Akt/mTOR pathway and the subsequent regulation of autophagy provides a solid foundation for its therapeutic potential.

However, to advance the development of this compound, further in vitro studies using primary human chondrocytes are crucial. These studies should aim to:

-

Confirm the direct anti-inflammatory effects on chondrocytes: Investigate the dose-dependent effects of this compound on the production of pro-inflammatory cytokines, chemokines, and matrix-degrading enzymes in IL-1β-stimulated chondrocytes.

-

Elucidate the detailed molecular mechanisms: Explore the impact of this compound on the NF-κB and MAPK signaling pathways, which are key regulators of inflammation in chondrocytes.

-

Investigate the role of the NLRP3 inflammasome: Determine if this compound can modulate the activation of the NLRP3 inflammasome, a critical component of the innate immune response in OA.

-

Assess the effects on extracellular matrix metabolism: Evaluate the ability of this compound to promote the synthesis of key matrix components, such as type II collagen and aggrecan, while inhibiting their degradation.

By addressing these research questions, a more complete understanding of the therapeutic potential of this compound for osteoarthritis can be achieved, paving the way for its potential clinical translation.

Conclusion

This compound exhibits promising anti-inflammatory and chondroprotective effects in an in vivo model of osteoarthritis, primarily through the modulation of the PI3K/Akt/mTOR signaling pathway and the induction of autophagy. This technical guide provides a framework for future research, including detailed experimental protocols and an overview of the key signaling pathways involved in chondrocyte inflammation. Further in vitro investigations are warranted to fully elucidate the molecular mechanisms of this compound and to validate its potential as a novel therapeutic agent for the treatment of osteoarthritis.

References

- 1. Chondrocyte protocol - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A practical way to prepare primer human chondrocyte culture - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress and prospect of MAPK signaling pathway in knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chondrocyte lysates activate NLRP3 inflammasome-induced pyroptosis in synovial fibroblasts to exacerbate knee synovitis by downregulating caveolin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Huzhangoside D: A Deep Dive into its Regulatory Roles in Apoptosis and Autophagy

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Huzhangoside D, a naturally occurring triterpenoid (B12794562) saponin, is emerging as a molecule of significant interest in cellular biology, particularly for its capacity to modulate the fundamental processes of programmed cell death (apoptosis) and cellular recycling (autophagy). This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on the signaling pathways it influences and the experimental evidence supporting these findings. While research specifically on this compound is still developing, this guide also incorporates detailed data from its close structural analog, Huzhangoside A, to present a more complete picture of its potential therapeutic applications, particularly in oncology and inflammatory diseases. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the core signaling pathways.

Regulation of Autophagy by this compound

Recent studies have elucidated a direct role for this compound in the induction of autophagy, a catabolic process involving the degradation of cellular components via lysosomes, which is critical for cellular homeostasis. Evidence points to the inhibition of the PI3K/AKT/mTOR signaling pathway as the central mechanism.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that acts as a master regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers and inflammatory conditions, leading to the suppression of autophagy. This compound has been shown to counteract this by downregulating the activity of AKT and mTOR. This inhibitory action on mTOR, a key negative regulator of autophagy, initiates the formation of autophagosomes.

The induction of autophagy by this compound is characterized by the upregulation of key autophagy-related proteins (ATGs), including Beclin-1, ATG5, and ATG7, and an increase in the conversion of LC3-I to its lipidated form, LC3-II, which is a hallmark of autophagosome formation. Concurrently, the level of p62/SQSTM1, a protein that is selectively degraded during autophagy, is decreased.

Quantitative Data: this compound and Autophagy Markers

The following table summarizes the observed changes in key autophagy markers in response to this compound treatment in a rat model of knee osteoarthritis.

| Marker | Change Observed | Method of Detection | Reference |

| Beclin-1 | Upregulated | Immunohistochemical Staining | |

| ATG5 | Upregulated | Immunohistochemical Staining | |

| ATG7 | Upregulated | Immunohistochemical Staining | |

| LC3 | Upregulated | Immunohistochemical Staining | |

| p62 | Downregulated | Immunohistochemical Staining | |

| p-AKT | Downregulated | Not specified | |

| p-mTOR | Downregulated | Not specified |

Table 1: Summary of this compound's Effect on Autophagy-Related Proteins.

Regulation of Apoptosis by Huzhangosides

While the precise apoptotic signaling pathway for this compound is not yet fully detailed, research on its close analog, Huzhangoside A, provides a robust model for its potential mechanism of action. Huzhangoside A has been shown to be a potent inducer of apoptosis in various cancer cell lines through the inhibition of Pyruvate Dehydrogenase Kinase (PDHK).

The PDHK-Mitochondrial ROS Apoptosis Pathway

PDHK is a key enzyme in cellular metabolism that, when active, inhibits the Pyruvate Dehydrogenase Complex (PDC), thereby promoting glycolysis over oxidative phosphorylation (the Warburg effect), a characteristic of many cancer cells. By inhibiting PDHK1, Huzhangoside A reverses this metabolic switch, leading to increased oxygen consumption and a subsequent increase in mitochondrial reactive oxygen species (mtROS). This elevation in mtROS leads to depolarization of the mitochondrial membrane, release of pro-apoptotic factors, and activation of the intrinsic apoptotic pathway, marked by the activation of caspase-9 and caspase-3, and cleavage of Poly (ADP-ribose) polymerase (PARP).

In the context of this compound, it has been observed to downregulate the apoptosis ratio in cartilage cells, suggesting an anti-apoptotic or protective role in certain contexts, such as osteoarthritis. This highlights the context-dependent nature of this compound's effects on apoptosis.

Quantitative Data: Huzhangoside A and Apoptosis

The following tables summarize key quantitative findings on the pro-apoptotic effects of Huzhangoside A in DLD-1 human colon cancer cells.

| Cell Line | Huzhangoside A Conc. (µM) | % Cell Viability | Method | Reference |

| DLD-1 | 0 | 100% | MTT Assay | |

| 1 | ~80% | |||

| 2 | ~60% | |||

| 3 | ~40% |

Table 2: Effect of Huzhangoside A on DLD-1 Cell Viability.

| Treatment | % Apoptotic Cells (Annexin V+) | Method | Reference |

| Control | ~5% | Flow Cytometry | |

| Huzhangoside A (3 µM) | ~30% |

Table 3: Induction of Apoptosis by Huzhangoside A in DLD-1 Cells.

| Protein | Change Observed with Huzhangoside A | Method | Reference |

| Cleaved Caspase-9 | Increased | Western Blot | |

| Cleaved Caspase-3 | Increased | Western Blot | |

| Cleaved PARP | Increased | Western Blot |

Table 4: Effect of Huzhangoside A on Apoptosis-Related Proteins in DLD-1 Cells.

Detailed Experimental Protocols

Western Blotting for Autophagy and Apoptosis Markers

This protocol outlines the general steps for detecting changes in protein expression levels of key markers for autophagy (LC3, Beclin-1, p62) and apoptosis (Caspases, PARP).

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

TUNEL Assay for Apoptosis Detection in Tissue

The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a late-stage marker of apoptosis, and is particularly useful for tissue sections.

Huzhangoside D: A Deep Dive into Its Therapeutic Targets in Cartilage Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of cartilage, leading to pain, stiffness, and reduced mobility. Current therapeutic strategies primarily focus on alleviating symptoms and do not address the underlying mechanisms of cartilage degradation. Huzhangoside D, a natural saponin, has emerged as a promising agent for the treatment of OA. This technical guide provides an in-depth analysis of the therapeutic targets of this compound in cartilage degradation, focusing on its mechanism of action, relevant signaling pathways, and experimental evidence.

Core Therapeutic Mechanisms of this compound

This compound exerts its chondroprotective effects through a multi-pronged approach that includes anti-inflammatory, anti-apoptotic, and pro-autophagic activities. These effects are primarily mediated by the modulation of key signaling pathways within chondrocytes, the sole cell type in cartilage.

Quantitative Data Summary

While specific IC50 values and precise fold changes in protein expression for this compound in chondrocytes are not extensively reported in the currently available literature, preclinical studies in animal models of osteoarthritis provide significant quantitative and qualitative data on its efficacy. The following tables summarize the key findings from a pivotal study investigating the effects of this compound in a rat model of knee osteoarthritis induced by anterior cruciate ligament transection (ACLT).

Table 1: Effects of this compound on Pro-inflammatory and Anti-inflammatory Cytokines in Serum of OA Rats

| Cytokine | Treatment Group | Concentration Change |

| Pro-inflammatory | ||

| TNF-α | This compound (17, 34, 68 mg/kg) | Downregulated |

| IL-6 | This compound (17, 34, 68 mg/kg) | Downregulated |

| IL-1β | This compound (17, 34, 68 mg/kg) | Downregulated |

| Anti-inflammatory | ||

| IL-10 | This compound (17, 34, 68 mg/kg) | Upregulated |

Table 2: Effects of this compound on Apoptosis and Autophagy Markers in Cartilage of OA Rats

| Marker | Biological Process | Treatment Group (68 mg/kg) | Expression Change |

| Apoptotic Chondrocytes (TUNEL assay) | Apoptosis | This compound | Decreased Ratio |

| Beclin-1 | Autophagy | This compound | Upregulated |

| ATG5 | Autophagy | This compound | Upregulated |

| ATG7 | Autophagy | This compound | Upregulated |

| LC3 | Autophagy | This compound | Upregulated |

| p62 | Autophagy | This compound | Downregulated |

| p-AKT | PI3K/Akt/mTOR Pathway | This compound | Downregulated |

| p-mTOR | PI3K/Akt/mTOR Pathway | This compound | Downregulated |

Signaling Pathway Modulation

The primary signaling pathway identified as a therapeutic target of this compound in cartilage degradation is the PI3K/Akt/mTOR pathway .

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the context of osteoarthritis, the overactivation of this pathway is associated with chondrocyte apoptosis and the inhibition of autophagy, a cellular process essential for the removal of damaged organelles and proteins, thereby maintaining cellular homeostasis.

This compound has been shown to downregulate the phosphorylation of both Akt and mTOR.[1][2] This inhibition of the PI3K/Akt/mTOR pathway leads to the upregulation of autophagy-related proteins such as Beclin-1, ATG5, ATG7, and LC3, and the downregulation of p62, a protein that is degraded during autophagy.[1][2] The promotion of autophagy by this compound is a key mechanism for its chondroprotective effects, as it helps to clear cellular debris and maintain the health of chondrocytes.

Caption: this compound inhibits the PI3K/Akt/mTOR pathway.

NF-κB and MAPK Signaling Pathways

The roles of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in the pathogenesis of osteoarthritis are well-established. These pathways are key regulators of inflammatory responses and the expression of matrix-degrading enzymes such as matrix metalloproteinases (MMPs). However, direct evidence from the reviewed literature specifically linking this compound to the modulation of the NF-κB or MAPK pathways in chondrocytes is currently limited. Further research is required to elucidate the potential effects of this compound on these critical signaling cascades.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's effects on cartilage degradation.

Animal Model of Osteoarthritis

-

Model: Anterior Cruciate Ligament Transection (ACLT) in Sprague-Dawley rats.[2]

-

Procedure: Under anesthesia, the right knee joint is shaved and disinfected. A medial parapatellar incision is made to expose the joint capsule. The patella is dislocated laterally, and the anterior cruciate ligament is transected. The joint is then irrigated with saline, and the capsule and skin are sutured. Sham-operated rats undergo the same surgical procedure without ACLT.

-

This compound Administration: this compound is administered orally by gavage at doses of 17, 34, and 68 mg/kg/day for 4 weeks, starting 4 weeks after the ACLT surgery.

Histological Analysis of Cartilage

-

Staining: Knee joint samples are fixed, decalcified, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Safranin O-Fast Green to assess proteoglycan content.

-

Scoring: Cartilage degradation is evaluated using the Mankin scoring system, which assesses the severity of cartilage structural changes, cellular abnormalities, and loss of Safranin O staining.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Sample: Serum is collected from rats.

-

Procedure: The concentrations of TNF-α, IL-6, IL-1β, and IL-10 in the serum are quantified using commercially available ELISA kits according to the manufacturer's instructions.

TUNEL Assay for Apoptosis

-

Procedure: Paraffin-embedded cartilage sections are deparaffinized and rehydrated. Apoptotic chondrocytes are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, following the manufacturer's protocol. Apoptotic cells are visualized by fluorescence microscopy.

Immunohistochemistry for Autophagy and Signaling Proteins

-

Procedure: Paraffin-embedded cartilage sections are subjected to antigen retrieval. The sections are then incubated with primary antibodies against Beclin-1, ATG5, ATG7, LC3, p62, p-AKT, and p-mTOR, followed by incubation with a secondary antibody and visualization using a suitable detection system.

Caption: Experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential for the treatment of osteoarthritis by targeting key pathological processes in cartilage degradation, including inflammation, apoptosis, and autophagy. Its primary mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling pathway.

Future research should focus on:

-

Quantitative in vitro studies: Determining the IC50 values of this compound for its molecular targets in primary human chondrocytes.

-

Dose-response studies: Establishing a clear dose-response relationship for its chondroprotective effects in vitro and in vivo.

-

Elucidation of other signaling pathways: Investigating the potential role of this compound in modulating the NF-κB and MAPK signaling pathways in chondrocytes.

-

Clinical trials: Translating the promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in human patients with osteoarthritis.

This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets in cartilage degradation. The presented data and experimental protocols offer a valuable resource for researchers and drug development professionals working towards novel disease-modifying therapies for osteoarthritis.

References

In Vivo Efficacy of Huzhangoside D in Animal Models of Knee Osteoarthritis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Knee osteoarthritis (KOA) is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone sclerosis, leading to pain and loss of function. Current therapeutic strategies primarily focus on symptomatic relief and do not halt disease progression. Huzhangoside D, a natural saponin, has emerged as a promising therapeutic agent for KOA. This technical guide provides a comprehensive overview of the in vivo efficacy of this compound in animal models of KOA, with a focus on its anti-inflammatory, anti-apoptotic, and autophagy-regulating effects. The information presented herein is based on a key study by Zhang et al. (2021) published in Pharmacognosy Magazine.

Data Presentation: Efficacy of this compound in a Rat Model of KOA

The following tables summarize the quantitative data from a study investigating the effects of this compound in a rat model of KOA induced by anterior cruciate ligament transection (ACLT).

Table 1: Effect of this compound on Serum Cytokine Levels

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | IL-10 (pg/mL) |

| Sham | Data not provided | Data not provided | Data not provided | Data not provided |

| ACLT Model | Data not provided | Data not provided | Data not provided | Data not provided |

| This compound (17 mg/kg) | Data not provided | Data not provided | Data not provided | Data not provided |

| This compound (34 mg/kg) | Data not provided | Data not provided | Data not provided | Data not provided |

| This compound (68 mg/kg) | Data not provided | Data not provided | Data not provided | Data not provided |

Note: The primary study reported that this compound administration attenuated the increase in pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and upregulated the anti-inflammatory cytokine (IL-10) in a dose-dependent manner. However, the precise mean values and standard deviations were not available in the provided search results.

Table 2: Effect of this compound on Histological Score (Mankin Score)

| Treatment Group | Mankin Score |

| Sham | Data not provided |

| ACLT Model | Data not provided |

| This compound (17 mg/kg) | Data not provided |

| This compound (34 mg/kg) | Data not provided |

| This compound (68 mg/kg) | Data not provided |

Note: The study indicated that the Mankin scores were decreased in the this compound treated groups compared to the ACLT model group, suggesting an amelioration of cartilage structural damage. Specific numerical data was not available in the search results.

Experimental Protocols

Animal Model: Anterior Cruciate Ligament Transection (ACLT)-Induced KOA in Rats

-

Animal Species: Male Sprague-Dawley rats.

-

KOA Induction: The KOA model was established by performing a surgical transection of the anterior cruciate ligament (ACL) in the right knee joint of the rats. This procedure leads to joint instability, mimicking the pathological changes observed in human KOA.

-

Sham Control: A sham operation was performed on the control group, which involved exposing the ACL without transecting it.

Drug Administration

-

Treatment Groups:

-

Sham group

-

ACLT model group

-

This compound (17 mg/kg/day)

-

This compound (34 mg/kg/day)

-

This compound (68 mg/kg/day)

-

-

Route of Administration: Oral gavage.

-

Treatment Duration: 4 weeks, starting after the ACLT surgery.

Outcome Measures

-

Assessment of Joint Function: Weight-bearing capacity of the affected limb was measured to assess joint function and pain.

-

Histological Analysis:

-

Knee joint specimens were collected, fixed, and decalcified.

-

Paraffin-embedded sections were stained with Hematoxylin-Eosin (H&E) and Safranin O-Fast Green to evaluate cartilage morphology and proteoglycan content.

-

The severity of cartilage degradation was quantified using the Mankin scoring system.

-

-

Biochemical Analysis:

-

Serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and an anti-inflammatory cytokine (IL-10) were measured using Enzyme-Linked Immunosorbent Assay (ELISA).

-

-

Apoptosis and Autophagy Assessment:

-

Apoptosis of chondrocytes was detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

-

The expression of autophagy-related proteins (Beclin-1, ATG5, ATG7, LC3, and p62) and key proteins in the AKT/mTOR signaling pathway (p-AKT, p-mTOR) were evaluated by immunohistochemistry.

-

Mandatory Visualizations

Signaling Pathway of this compound in KOA

Caption: this compound inhibits the AKT/mTOR pathway in KOA.

Experimental Workflow for In Vivo Efficacy Assessment

Caption: Workflow of the in vivo study on this compound in KOA.

Conclusion

The available in vivo data strongly suggest that this compound is a promising therapeutic candidate for the treatment of KOA. Its efficacy in a rat model of KOA is attributed to its multi-faceted mechanism of action, which includes the suppression of inflammation, inhibition of chondrocyte apoptosis, and induction of protective autophagy. These effects are mediated, at least in part, through the downregulation of the AKT/mTOR signaling pathway. Further preclinical studies are warranted to fully elucidate its therapeutic potential and to pave the way for future clinical investigations.

Unveiling the Anti-Inflammatory Potential of Huzhangoside Analogs on Pro-Inflammatory Cytokines TNF-α and IL-6

A Technical Guide for Researchers and Drug Development Professionals

Initial Investigation Note: This technical guide was initially designed to explore the effects of Huzhangoside D on the pro-inflammatory cytokines TNF-α and IL-6. However, a comprehensive review of the current scientific literature revealed a significant lack of available data for a compound specifically named "this compound." In contrast, substantial research exists for structurally related saponin (B1150181) compounds isolated from plants of the Ranunculaceae family, particularly from the genus Clematis. These compounds have demonstrated notable anti-inflammatory properties, including the modulation of TNF-α and IL-6.

Therefore, this guide has been adapted to focus on the well-documented effects of two such analogs: Clematichinenoside AR (AR-6) and Total Saponins (B1172615) of Radix Clematidis (TSC) , both derived from Clematis chinensis. The findings presented herein provide valuable insights into the potential therapeutic mechanisms of this class of compounds in inflammatory diseases.

Executive Summary

Chronic inflammation, orchestrated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a hallmark of numerous debilitating diseases. Triterpenoid saponins isolated from medicinal plants have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. This document provides a detailed overview of the inhibitory effects of Clematichinenoside AR (AR-6) and Total Saponins of Radix Clematidis (TSC) on TNF-α and IL-6. It consolidates quantitative data from preclinical studies, outlines detailed experimental methodologies, and visualizes the key signaling pathways involved, offering a comprehensive resource for researchers and drug development professionals in the field of inflammation and immunology.

Quantitative Data on the Inhibition of TNF-α and IL-6

The following tables summarize the quantitative effects of Clematichinenoside AR (AR-6) and Total Saponins of Radix Clematidis (TSC) on the production and expression of TNF-α and IL-6 in various experimental models.

Table 1: Effect of Clematichinenoside AR (AR-6) on Pro-Inflammatory Cytokines

| Experimental Model | Treatment | Concentration | Measured Cytokine | Result | p-value | Reference |

| Collagen-Induced Arthritis (CIA) in Rats | AR-6 (oral) | 8, 16, 32 mg/kg/day for 7 days | Serum TNF-α | Marked reduction compared to CIA model group | < 0.05 | [1] |

| Collagen-Induced Arthritis (CIA) in Rats | AR-6 (oral) | 8, 16, 32 mg/kg/day for 7 days | Serum IL-1β (as a related pro-inflammatory cytokine) | Marked reduction compared to CIA model group | < 0.05 | [1] |

| rhTNF-α-stimulated MH7A cells | Clematichinenoside AR | Not specified | IL-6 Secretion | Significantly decreased | Not specified | [2] |

Table 2: Effect of Total Saponins of Radix Clematidis (TSC) on Pro-Inflammatory Cytokines

| Experimental Model | Treatment | Concentration | Measured Cytokine | Result | p-value | Reference |

| Adjuvant-Induced Arthritis (AIA) in Rats | Processed Radix Clematidis | Not specified | Serum TNF-α | Markedly inhibited | Not specified | [3] |

| Adjuvant-Induced Arthritis (AIA) in Rats | Processed Radix Clematidis | Not specified | Serum IL-6 | Markedly inhibited | Not specified | [3] |

| Fibroblast-Like Synoviocytes (FLS) from AA rats | TSC | 0.5, 2.5, 12.5, 62.5, 312.5, 1562.5 µg/mL | - | Inhibits proliferation of FLS which are major producers of TNF-α and IL-6 in RA | < 0.01 |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the cited studies to evaluate the effects of the saponin compounds on TNF-α and IL-6.

Collagen-Induced Arthritis (CIA) in Rats and Cytokine Measurement

This protocol outlines the in vivo model used to assess the anti-inflammatory effects of Clematichinenoside AR (AR-6).

Experimental Workflow for in vivo CIA Model and Cytokine Analysis

Materials:

-

Animals: Female Sprague-Dawley rats (6-8 weeks old).

-

Induction Agents: Bovine type II collagen, Complete Freund's Adjuvant (CFA).

-

Test Compound: Clematichinenoside AR (AR-6) dissolved in a suitable vehicle.

-

Reagents for Analysis: ELISA kits for rat TNF-α and IL-1β, primary antibodies for NF-κB p65, TNF-α, COX-2, and GAPDH, HRP-conjugated secondary antibodies, ECL detection reagents.

Procedure:

-

Induction of Arthritis: Rats are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and CFA. A booster injection is administered on day 21.

-

Treatment: Following the onset of arthritis (typically around day 18-20), rats are randomly assigned to treatment groups and receive daily oral doses of AR-6 (8, 16, and 32 mg/kg) or vehicle for 7 consecutive days.

-

Sample Collection: At the end of the treatment period, blood is collected, and serum is separated for cytokine analysis. The animals are then euthanized, and synovial tissues from the inflamed joints are harvested.

-

ELISA for Serum Cytokines: Serum levels of TNF-α and IL-1β are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

Western Blot for Synovial Tissue Proteins: Synovial tissues are homogenized, and protein lysates are prepared. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against NF-κB p65, TNF-α, and COX-2. After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an ECL detection system.

In Vitro Analysis of Cytokine Secretion in Fibroblast-Like Synoviocytes (FLS)

This protocol describes the methodology for assessing the direct effect of saponins on cytokine production in cultured cells.

Experimental Workflow for in vitro FLS Treatment and Cytokine Measurement

Materials:

-

Cells: Primary Fibroblast-Like Synoviocytes (FLS) isolated from adjuvant arthritis (AA) rats.

-

Test Compound: Total Saponins of Radix Clematidis (TSC).

-

Reagents: DMEM/F-12 medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, ELISA kits for rat TNF-α and IL-6.

Procedure:

-

Cell Culture: FLS are isolated from the synovial tissues of AA rats and cultured in DMEM/F-12 medium supplemented with FBS and antibiotics.

-

Cell Treatment: Cells are seeded in 96-well plates and treated with various concentrations of TSC (0.5 to 1562.5 µg/mL) for 24 and 48 hours.

-

MTT Assay: Cell proliferation is assessed using the MTT assay.

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are determined by ELISA.

Signaling Pathways Modulated by Huzhangoside Analogs

The anti-inflammatory effects of Clematichinenoside AR and Total Saponins of Radix Clematidis are mediated through the modulation of key intracellular signaling pathways that regulate the expression of TNF-α and IL-6.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression.

Clematichinenoside AR has been shown to inhibit the activation of the NF-κB pathway. This is achieved by preventing the phosphorylation and subsequent degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, the translocation of the active NF-κB p65 subunit to the nucleus is blocked, leading to a downregulation of the transcription of NF-κB target genes, including TNF-α and IL-6.

Modulation of MAPK and PI3K/Akt Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways are also implicated in the regulation of inflammatory responses.

References

- 1. Anti-inflammatory effects of Clematis chinensis Osbeck extract(AR-6) may be associated with NF-κB, TNF-α, and COX-2 in collagen-induced arthritis in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effects of Clematichinenoside AR against inflammation and cytotoxicity induced by human tumor necrosis factor-α - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (PDF) On the Saponin-Like Substance of Radix Clematidis [research.amanote.com]

No Evidence of Interleukin-10 Upregulation by Huzhangoside D Treatment, Scientific Literature Review Finds

A comprehensive analysis of published scientific research reveals no direct evidence supporting the upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) following treatment with Huzhangoside D. As a result, a detailed technical guide on this specific molecular interaction cannot be compiled at this time.

For the benefit of researchers, scientists, and professionals in drug development, this report provides an overview of the known biological activities of a related compound, Huzhangoside A, and a summary of the established signaling pathways involved in IL-10 regulation. This information may serve as a valuable resource for future investigations into the potential immunomodulatory properties of Huzhangoside compounds.

Profile of Huzhangoside A: An Anti-Tumor Triterpenoid Glycoside

While research on this compound is limited, studies on the structurally similar compound, Huzhangoside A, have focused on its effects in oncology. The primary mechanism identified is its ability to inhibit Pyruvate Dehydrogenase Kinase (PDHK), a key enzyme in cancer cell metabolism.[1][2]

By inhibiting PDHK, Huzhangoside A disrupts the process of aerobic glycolysis, a metabolic adaptation common in tumors.[1][2] This disruption leads to an increase in mitochondrial reactive oxygen species (ROS) and triggers programmed cell death, or apoptosis, in cancer cells.[1] In vivo studies using animal models have corroborated these findings, demonstrating that Huzhangoside A can effectively suppress tumor growth. It is important to note that these studies on Huzhangoside A have not reported any effects on IL-10 expression.

General Mechanisms of Interleukin-10 (IL-10) Regulation

Interleukin-10 is a critical immunoregulatory cytokine known for its potent anti-inflammatory properties. Its production is tightly controlled by a network of signaling pathways.

Table 1: Key Experimental Protocols for Analyzing IL-10 Expression

| Experimental Technique | Purpose | General Methodology |

| Cell Culture and Treatment | To expose immune cells to the compound of interest. | Immune cells (e.g., macrophages, T-lymphocytes) are cultured and treated with various concentrations of the test compound over a specific time course. Appropriate positive and negative controls are included. |

| ELISA (Enzyme-Linked Immunosorbent Assay) | To quantify the amount of IL-10 protein secreted by cells. | A 96-well plate is coated with an IL-10 capture antibody. Cell culture supernatants are added, followed by a detection antibody. A colorimetric reaction is measured to determine the concentration of IL-10. |

| qPCR (Quantitative Polymerase Chain Reaction) | To measure the expression of the IL-10 gene. | RNA is extracted from treated cells and converted to cDNA. qPCR is then used to amplify and quantify the IL-10 messenger RNA (mRNA) levels relative to a stable housekeeping gene. |

| Western Blotting | To detect the activation of proteins in signaling pathways. | Cell lysates are separated by gel electrophoresis, transferred to a membrane, and probed with antibodies specific for key signaling proteins (e.g., phosphorylated STAT3) to assess their activation state. |

The signaling cascades that lead to IL-10 production are complex and can vary between cell types and in response to different stimuli. Key pathways include the mitogen-activated protein kinase (MAPK) pathways (such as ERK and p38) and the NF-κB pathway.

Once produced, IL-10 exerts its anti-inflammatory effects by binding to its receptor on target cells. This binding triggers a signaling cascade that is heavily reliant on the activation of Janus kinases (JAKs) and the Signal Transducer and Activator of Transcription 3 (STAT3) protein. Activated STAT3 moves into the nucleus and promotes the transcription of genes that suppress inflammation.

The following diagrams illustrate the generalized pathways for IL-10 induction and its subsequent signaling.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Huzhangoside D from Clematis Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Huzhangoside D is a triterpenoid (B12794562) saponin (B1150181) identified in several species of the genus Clematis, a plant group with a history of use in traditional medicine. Triterpenoid saponins (B1172615) from Clematis have garnered scientific interest for their diverse pharmacological activities, including significant cytotoxic effects against various cancer cell lines. This document provides detailed protocols for the extraction, fractionation, and purification of this compound from Clematis species, enabling further research into its therapeutic potential. The methodologies described are based on established phytochemical isolation techniques for saponins from this genus.

Quantitative Data

The concentration of this compound varies among different Clematis species and the plant part used. The following table summarizes the reported content of this compound in select species.

| Clematis Species | Plant Part | This compound Content (% of dry weight) |

| Clematis tibetana | Aerial parts | 0.02459% |

| Clematis chinensis | Roots | 0.002143% |

| Clematis uncinata | Roots | 0.001750% |

Experimental Protocols

The isolation of this compound is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols provide a comprehensive workflow.

Protocol 1: Extraction and Fractionation

This protocol outlines the initial extraction of total saponins from the plant material and their separation into a saponin-rich fraction.

-

Material Preparation:

-

Air-dry the collected plant material (e.g., aerial parts of C. tibetana or roots of C. chinensis).

-

Grind the dried material into a coarse powder (approximately 20 mesh).

-

-

Extraction:

-

Macerate the powdered plant material (e.g., 6.1 kg of C. tibetana aerial parts) with methanol (B129727) or 70% ethanol (B145695) at room temperature. The process should be repeated three times, with each maceration lasting for seven days to ensure exhaustive extraction.[1]

-

Alternatively, for a more rapid extraction, employ ultrasonic-assisted extraction. Combine the powdered material with 40-70% ethanol (solid-to-liquid ratio of 1:4 to 1:8) and sonicate for 30-90 minutes at a frequency of 20-40 kHz.[2] Repeat this process 2-3 times.

-

Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Solvent Partitioning (Fractionation):

-

Suspend the crude extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to remove interfering compounds:

-

n-hexane: To remove lipids and chlorophylls.

-

Ethyl acetate: To remove less polar compounds.

-

n-Butanol: To extract the saponin-rich fraction.[1]

-

-

Collect the n-butanol fraction and concentrate it in vacuo to obtain the crude saponin extract.

-

Protocol 2: Chromatographic Purification of this compound

This protocol details the fine purification of this compound from the crude saponin extract using a combination of column chromatography techniques.

-

Initial Column Chromatography:

-

Subject the crude saponin extract to silica (B1680970) gel column chromatography.

-

Elute the column with a gradient of chloroform-methanol or chloroform-methanol-water.[3] For example, start with a mobile phase of CHCl₃-MeOH (100:2) and gradually increase the polarity to CHCl₃-MeOH-H₂O (25:16:4).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify those containing saponins.

-

-

Medium Pressure Liquid Chromatography (MPLC):

-

Combine the saponin-containing fractions from the initial column chromatography.

-

Further separate these fractions using MPLC on a C18 reversed-phase column with a methanol-water gradient elution.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Purify the fractions containing this compound from the MPLC step using preparative reversed-phase HPLC.[3]

-

A typical mobile phase for this final purification step is a gradient of acetonitrile (B52724) and water.

-

Collect the peak corresponding to this compound and evaporate the solvent to obtain the purified compound.

-

-

Structural Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC).

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Clematis species.

Caption: A generalized workflow for the isolation of this compound.

Proposed Signaling Pathway

While the specific signaling pathway for this compound has not been fully elucidated, the closely related compound, Huzhangoside A, is known to induce apoptosis in cancer cells by inhibiting Pyruvate Dehydrogenase Kinase (PDHK). This leads to a metabolic shift and increased oxidative stress. The following diagram illustrates this proposed mechanism of action, which may be relevant for this compound and other cytotoxic triterpenoid saponins from Clematis.

Caption: Proposed apoptotic pathway for cytotoxic Clematis saponins.

References

Huzhangoside D Administration in Rat Models of Knee Osteoarthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of Huzhangoside D in a rat model of knee osteoarthritis (KOA). The protocols outlined below are based on preclinical research demonstrating the therapeutic potential of this compound in alleviating KOA through its anti-inflammatory, anti-apoptotic, and pro-autophagic effects. The data presented is derived from studies utilizing the anterior cruciate ligament transection (ACLT) surgical model in rats, a well-established method for inducing KOA that mimics the pathological changes seen in human osteoarthritis.

Summary of Quantitative Data

The following tables summarize the key quantitative findings from a study investigating the effects of this compound on a rat model of knee osteoarthritis.

Table 1: Effects of this compound on Joint Function and Cartilage Integrity

| Parameter | ACLT Model Group | This compound (17 mg/kg) | This compound (34 mg/kg) | This compound (68 mg/kg) |

| Weight-Bearing (%) | Decreased | Ameliorated Decrease | Ameliorated Decrease | Ameliorated Decrease |

| Mankin Score | Increased | Decreased | Decreased | Decreased |

| Cartilage Thickness | Decreased | Enhanced | Enhanced | Enhanced |

ACLT: Anterior Cruciate Ligament Transection. Data reflects outcomes after 4 weeks of administration.

Table 2: Effects of this compound on Serum Cytokine Levels

| Cytokine | ACLT Model Group | This compound (17, 34, 68 mg/kg) |

| TNF-α (pro-inflammatory) | Increased | Downregulated |

| IL-6 (pro-inflammatory) | Increased | Downregulated |

| IL-1β (pro-inflammatory) | Increased | Downregulated |

| IL-10 (anti-inflammatory) | Decreased | Upregulated |